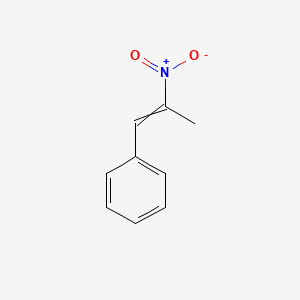
2'-Adenylic acid
Overview
Description
2’-Adenylic acid is a bioactive chemical .
Synthesis Analysis
The synthesis of 2’-Adenylic acid involves several enzymatic processes. One such process is the myokinase (adenylate kinase) reaction, which occurs when the ATP reservoir in the cell is low, resulting in the conversion of 2 ADP into ATP and AMP . Another process involves the hydrolysis of one high energy phosphate bond of ADP, resulting in AMP and Pi . A third process involves the hydrolysis of ATP into AMP and pyrophosphate .Molecular Structure Analysis
The molecular formula of 2’-Adenylic acid is C10H14N5O7P. Its exact mass is 347.06 and its molecular weight is 347.220 .Chemical Reactions Analysis
2’-Adenylic acid is involved in several important chemical reactions. For instance, it can be produced from ADP by the myokinase (adenylate kinase) reaction when the ATP reservoir in the cell is low . It can also be produced by the hydrolysis of one high energy phosphate bond of ADP , or by the hydrolysis of ATP into AMP and pyrophosphate .Physical And Chemical Properties Analysis
2’-Adenylic acid has a density of 2.3±0.1 g/cm3. Its boiling point is 815.5±75.0 °C at 760 mmHg. It has a vapour pressure of 0.0±3.1 mmHg at 25°C .Scientific Research Applications
Role in mRNA Polyadenylation and Deadenylation
2’-Adenylic acid plays a critical role in the process of mRNA polyadenylation and deadenylation . The accurate formation of 3′ end on newly synthesized mRNA, known as polyadenylation, is critical for mRNA maturation, mRNA stability, and mRNA export from the nucleus into the cytoplasm . Poly (A) tails are bound by the poly (A)-binding protein (PAB or PABP) .
Interaction with Bacterial Transhydrogenases
2’-Adenylic acid has been found to have an activation effect on bacterial transhydrogenases . The Pseudomonas pyridine nucleotide transhydrogenases catalyze reactions that are influenced by 2’-Adenylic acid .
Role in the Structure and Function of Polyadenylic Acid
2’-Adenylic acid is a key component of polyadenylic acid, which has unique structures and properties . The structure of polyadenylic acid can change radically depending on experimental conditions . This polymer is unique in many respects, and its interactions with cations, low-molecular-weight organic compounds, and macromolecules have significant implications for its biological functions .
Interaction with Polyuridylic Acid
Experimental results based on quantitation of poly (A) · polyuridylic acid (poly (U)) hybrids prepared under conditions wherein the triplex [poly (A) · 2 poly (U)] may exist is one example . This shows the potential for 2’-Adenylic acid to interact with other nucleic acids in complex ways .
Role in Protein Binding
The partially stacked structure of the polymer relevant to amino acid and protein binding is another aspect of 2’-Adenylic acid’s function . Researchers attempting to define the nature of the poly (A)-binding proteins need to consider the consequences of the partially stacked structure of the polymer .
Role in mRNA Translation
In the cytoplasm, the nuclear isoform PABPN1 is replaced by cytosolic poly (A)-binding protein (PABPC), which protects mRNA from non-specific degradation and promotes mRNA translation . This shows the role of 2’-Adenylic acid in the process of mRNA translation .
Mechanism of Action
Target of Action
2’-Adenylic acid, also known as Adenosine-2’-Monophosphate, is an adenine nucleotide containing one phosphate group esterified to the sugar moiety . It primarily targets T-cells and natural killer cells in the immune system . These cells play a crucial role in immune response, with T-cells responsible for cell-mediated immunity and natural killer cells involved in the destruction of virus-infected cells and tumor cells .
Mode of Action
Adenosine-2’-Monophosphate interacts with its targets by affecting a number of immune functions. It reverses malnutrition and starvation-induced immunosuppression, enhances T-cell maturation and function, improves natural killer cell activity, and helps resistance to infectious agents such as Staphylococcus aureus and Candida albicans . It also modulates T-cell responses toward type 1 CD4 helper lymphocytes or Th1 cells .
Biochemical Pathways
Adenosine-2’-Monophosphate plays an important role in many cellular metabolic processes. It is interconverted to adenosine triphosphate (ATP) and adenosine diphosphate (ADP), and it allosterically activates enzymes such as myophosphorylase-b . It is also a component in the synthesis of RNA . When RNA is broken down by living systems, nucleoside monophosphates, including adenosine monophosphate, are formed .
Result of Action
The action of Adenosine-2’-Monophosphate results in the enhancement of immune activity. It boosts immune response by reversing malnutrition and starvation-induced immunosuppression, enhancing T-cell maturation and function, improving natural killer cell activity, and helping resistance to infectious agents .
Future Directions
properties
IUPAC Name |
[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(22-23(18,19)20)6(17)4(1-16)21-10/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFHPFSBQFLLSW-KQYNXXCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)OP(=O)(O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)(O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00926554 | |
| Record name | 9-(2-O-Phosphonopentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00926554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Adenylic acid | |
CAS RN |
130-49-4 | |
| Record name | Adenosine 2′-phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Adenylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(2-O-Phosphonopentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00926554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adenosine 2'-phosphate hemihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.538 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADENOSINE 2'-MONOPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W907528R6O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



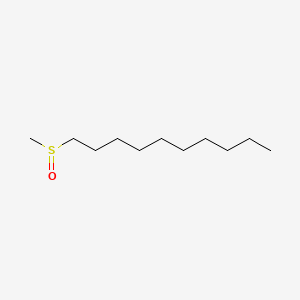

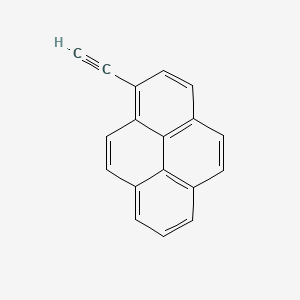
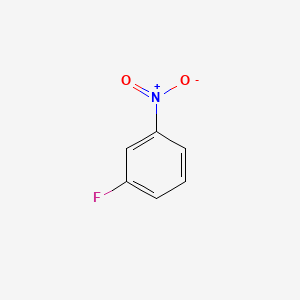
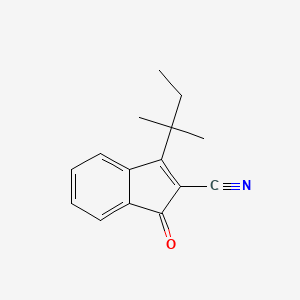

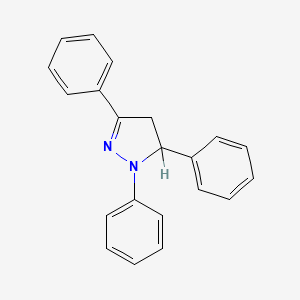


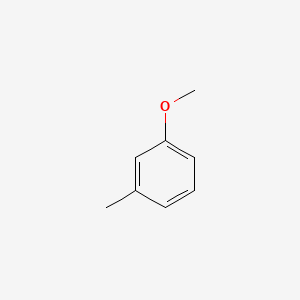

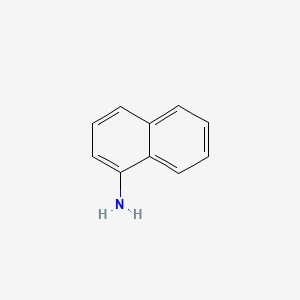
![1-tert-butyl-3-(naphthalen-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1663979.png)
